8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bicyclo[3.1.0]hexane moiety and the pyrido[2,3-d]pyrimidin-7(8H)-one core makes it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves several steps. One common method starts with the preparation of the bicyclo[3.1.0]hexane scaffold through intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This scaffold is then functionalized to introduce the pyrido[2,3-d]pyrimidin-7(8H)-one core. The final step involves chlorination and methylation to yield the target compound. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures such as 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and 8-azabicyclo[3.2.1]octane . Compared to these, 8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the pyrido[2,3-d]pyrimidin-7(8H)-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3O |
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Molecular Weight |
275.73 g/mol |
IUPAC Name |
8-(3-bicyclo[3.1.0]hexanyl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14ClN3O/c1-7-2-12(19)18(10-4-8-3-9(8)5-10)13-11(7)6-16-14(15)17-13/h2,6,8-10H,3-5H2,1H3 |
InChI Key |
AMJFGDLRUODUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CC4CC4C3 |
Origin of Product |
United States |
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